![molecular formula C20H13F4NO3S B2559605 N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 339030-34-1](/img/structure/B2559605.png)

N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

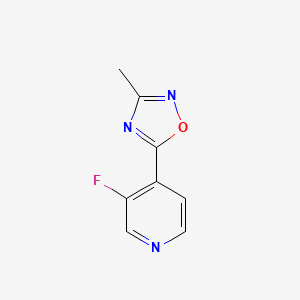

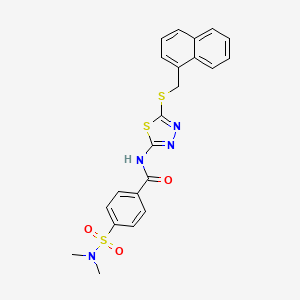

The compound “N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a fluorophenyl group (C6H4F), a benzenecarboxamide group (C6H5CONH2), and a phenylsulfonyl group (C6H5SO2) as functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl, fluorophenyl, benzenecarboxamide, and phenylsulfonyl groups would significantly influence its three-dimensional structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known for its high electronegativity and the amide group could participate in various condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and solubility would depend on the molecular structure and the functional groups present in the compound .Scientific Research Applications

Environmental Biodegradability of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in numerous industrial and commercial applications due to their water-and oil-repellency and chemical stability. The environmental biodegradability and fate of these chemicals, including precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, have been extensively studied. Research emphasizes the importance of microbial degradation in understanding the environmental impact of these compounds, highlighting their transformation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) (Liu & Avendaño, 2013).

Fate and Effects of Perfluorinated Acids

Investigations into human fluorochemical contamination reveal the complexity of fluorochemical exposure. Studies suggest that indirect exposure through biotransformation of commercial fluorochemicals may be a significant source of perfluorinated acids in humans, highlighting the importance of understanding sources and pathways of exposure to assess health risks accurately (D’eon & Mabury, 2011).

Transition to Fluorinated Alternatives

The transition to fluorinated alternatives for long-chain PFCAs and PFSAs aims to reduce environmental and health impacts. However, the safety and risk assessment of these new chemicals remain challenging due to limited information on their identity, environmental releases, and effects. This underscores the need for cooperative research efforts to generate data for meaningful risk assessments (Wang et al., 2013).

Bioconcentration and Bioaccumulation of PFAS

Research on bioconcentration and bioaccumulation factors for per- and polyfluoroalkyl substances (PFAS) across aquatic species provides valuable insights into their environmental behavior. It highlights the variation in bioaccumulation potential across different PFAS classes and taxonomic groups, informing risk assessments and regulatory strategies (Burkhard, 2021).

Distinction of Fluoropolymers for Hazard Assessment

A critical review argues that fluoropolymers, due to their distinct properties and negligible bioavailability, should be considered separately from other PFAS classes in hazard assessments. This differentiation is crucial for accurate regulatory purposes and avoiding inappropriate “read across” assessments (Henry et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBDMGPXFOWNHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2559522.png)

![7-benzyl-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559523.png)

![3-(2-Chloro-6-fluorophenyl)-N-{2-[(fur-2-ylmethyl)thio]ethyl}-5-methylisoxazole-4-carboxamide](/img/structure/B2559524.png)

![4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2559534.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)

![1-(3-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2559541.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)